Vimentin-IN-1 -

Vimentin-IN-1

Catalog Number: EVT-10986913
CAS Number:
Molecular Formula: C19H18Cl2N4O
Molecular Weight: 389.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Vimentin-IN-1 is classified as a small molecule inhibitor. It is designed to interfere with the assembly and function of vimentin filaments, thereby impacting cellular processes associated with vimentin's activity. The compound is synthesized through organic chemistry methods that incorporate specific functional groups to enhance its binding affinity to the vimentin protein.

Synthesis Analysis

Methods and Technical Details

The synthesis of Vimentin-IN-1 typically involves several organic reactions, including:

  1. Formation of Key Intermediates: The synthesis begins with the preparation of key intermediates that possess reactive functional groups suitable for further modifications.
  2. Coupling Reactions: These intermediates are then subjected to coupling reactions to form the core structure of Vimentin-IN-1. This may involve techniques such as amide bond formation or alkylation.
  3. Purification: Following synthesis, the compound undergoes purification processes, such as chromatography, to isolate the desired product from by-products.

The technical details often include specific reaction conditions (temperature, solvent choice) and catalysts used to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

Vimentin-IN-1's molecular structure includes:

  • Core Structure: A central scaffold that interacts with the vimentin protein.
  • Functional Groups: Specific groups designed to enhance solubility and binding affinity to vimentin.

The molecular weight, chemical formula, and structural diagrams are critical for understanding its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Vimentin-IN-1 undergoes various chemical reactions during its synthesis:

  1. Nucleophilic Substitution: This reaction is often employed to introduce functional groups that enhance the compound's biological activity.
  2. Condensation Reactions: Used to form larger molecular frameworks necessary for effective binding to vimentin.
  3. Stability Tests: Evaluating the stability of Vimentin-IN-1 under physiological conditions ensures its potential efficacy as a therapeutic agent.

The technical details involve reaction kinetics, mechanisms, and conditions that affect product formation.

Mechanism of Action

Process and Data

Vimentin-IN-1 exerts its effects by binding to vimentin filaments, disrupting their assembly and function. This mechanism can be outlined as follows:

  1. Binding Affinity: The compound binds preferentially to specific sites on the vimentin protein, inhibiting filament assembly.
  2. Disruption of Cellular Processes: By preventing vimentin's normal function, Vimentin-IN-1 alters cell migration, shape, and mechanical properties.
  3. Impact on Disease States: The inhibition of vimentin assembly can reduce fibrosis in tissues and hinder cancer cell metastasis.

Data supporting this mechanism often include binding assays, cellular assays demonstrating changes in migration or morphology, and in vivo studies assessing therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vimentin-IN-1 exhibits several notable physical and chemical properties:

  • Solubility: Typically measured in various solvents to determine bioavailability.
  • Stability: Assessed under different pH levels and temperatures to ensure efficacy during storage and application.
  • Molecular Weight: Critical for understanding dosage requirements.

Relevant data may include melting point, boiling point, refractive index, and spectral data (NMR, IR) confirming structural integrity.

Applications

Scientific Uses

Vimentin-IN-1 has several potential applications in scientific research and medicine:

  1. Cancer Research: Investigating the role of vimentin in tumor progression and metastasis.
  2. Fibrosis Studies: Exploring therapeutic strategies for diseases characterized by excessive fibrous tissue formation.
  3. Cell Biology: Understanding cellular mechanics through modulation of intermediate filament dynamics.

These applications highlight Vimentin-IN-1's potential as a valuable tool in both basic research and therapeutic development targeting diseases associated with aberrant vimentin function.

Molecular Mechanisms of Action

Vimentin Intermediate Filament Binding Specificity

Vimentin-IN-1 exhibits high binding specificity for the α-helical rod domain of vimentin monomers, particularly targeting the coil 2B segment (residues 328-406) [4] [8]. This domain mediates critical staggered antiparallel interactions during tetramer formation, the fundamental building block of intermediate filaments. Biophysical analyses reveal that Vimentin-IN-1 binds with nanomolar affinity (Kd = 37 ± 4 nM) to the cysteine-rich region surrounding C328, a residue essential for zinc-mediated oligomer stabilization [4]. The compound demonstrates >50-fold selectivity for vimentin over other intermediate filament proteins (e.g., desmin, nestin) due to unique electrostatic and hydrophobic interfaces within the vimentin-specific coil 2B pocket. Competitive binding assays show complete displacement of natural vimentin-binding partners (e.g., 14-3-3 proteins) from the N-terminal head domain upon Vimentin-IN-1 engagement at the rod domain, suggesting long-range allosteric effects [7]. Mutagenesis studies confirm that C328S point mutations reduce compound binding affinity by 98%, establishing C328 as the principal anchoring residue [4].

Table 1: Binding Specificity Profile of Vimentin-IN-1

Target DomainBinding Affinity (Kd)Critical ResiduesStructural Consequences
Coil 2B (328-406)37 ± 4 nMC328, V340, L346Disruption of tetramer stability
N-terminal head>10 µMS38, S56No direct binding observed
C-terminal tail>5 µMS418, S429No direct binding observed
Desmin coil 2B1.9 ± 0.3 µMEquivalent residues50-fold lower affinity

Induction of Site-Specific Hyperphosphorylation (Serine 56)

Vimentin-IN-1 triggers hyperphosphorylation at serine 56 (Ser56) through dysregulation of p21-activated kinase 1 and polo-like kinase 1 signaling nodes [3] [7] [10]. Within 15 minutes of compound exposure, phosphoproteomic analyses reveal a 12.5-fold increase in Ser56 phosphorylation compared to baseline, persisting for >6 hours. This site-specific modification occurs via two synergistic mechanisms: (1) compound-induced conformational changes in vimentin that expose the Ser56 epitope to resident kinases, and (2) direct activation of PAK1 through Rac1-independent mechanisms, evidenced by 3.8-fold increased PAK1 autophosphorylation at Thr423 [7] [10]. Phosphomimetic mutagenesis (S56D) replicates Vimentin-IN-1-induced filament disassembly even without compound exposure, confirming Ser56 hyperphosphorylation as the mechanistic driver. Intriguingly, compound treatment fails to induce phosphorylation at adjacent residues (Ser38, Ser72) despite their shared PAK1 consensus motifs, demonstrating exquisite site selectivity [7]. Hyperphosphorylated vimentin exhibits increased ubiquitination (K48-linked) and proteasomal targeting, reducing total vimentin expression by 60% within 24 hours [3].

Table 2: Kinase Activation Profile Following Vimentin-IN-1 Treatment

KinaseActivation Fold-ChangePhosphorylation SiteTemporal PeakFunctional Consequence
PAK13.8 ± 0.4xThr42310-20 minSer56 hyperphosphorylation
Plk12.1 ± 0.3xThr21030-45 minSustained Ser56 phosphorylation
Akt11.2 ± 0.1xSer473Not significantNo vimentin binding
Cdk1No changeThr161-No mitotic entry stimulation

Disruption of Vimentin Polymerization Dynamics

Vimentin-IN-1 fundamentally alters the hierarchical assembly of vimentin filaments by stabilizing non-filamentous oligomers and preventing unit-length filament (ULF) annealing [4] [8]. Quantitative fluorescence recovery after photobleaching analyses reveal that compound treatment reduces vimentin subunit exchange rates by 85% in living cells, indicating frozen polymerization dynamics. In vitro reconstitution studies demonstrate that Vimentin-IN-1: (1) increases ULF formation rate by 220% under physiological ionic conditions, (2) blocks longitudinal annealing of ULFs even at saturating concentrations, and (3) induces aberrant ULF aggregates exceeding 300nm diameter [8]. These aggregates lack the structural capacity for radial compaction into mature 10nm filaments. Single-molecule force spectroscopy shows that compound-bound tetramers require only 18 ± 3 pN for dissociation versus 42 ± 5 pN for native tetramers, explaining the mechanical instability of resulting oligomers [8]. Molecular dynamics simulations indicate that Vimentin-IN-1 binding at C328 allosterically disrupts conserved salt bridges (D311-R350, E339-R343) essential for protofilament alignment. Consequently, cells develop perinuclear vimentin aggregates lacking filamentous extensions to the cell periphery within 2 hours of treatment [4].

Table 3: Impact on Vimentin Polymerization Kinetics

Assembly StageRate Constant (Control)Rate Constant (+Compound)Structural Outcome
Tetramer formation0.18 ± 0.03 s⁻¹0.21 ± 0.04 s⁻¹Normal tetramerization
ULF formation7.2 × 10³ M⁻¹s⁻¹23.1 × 10³ M⁻¹s⁻¹Oversized ULFs (25-30nm)
Longitudinal annealing4.5 × 10⁴ M⁻¹s⁻¹<1.0 × 10² M⁻¹s⁻¹Failed filament elongation
Radial compaction0.05 ± 0.01 min⁻¹UndetectableNo mature filaments

Allosteric Modulation of Vimentin-Oligomer Interactions

The compound exerts allosteric control over vimentin's zinc-binding capability via the C328 residue, thereby regulating oligomer stability [4]. Isothermal titration calorimetry demonstrates that Vimentin-IN-1 reduces zinc binding affinity at C328 by 40-fold (Kd from 0.8 µM to 32 µM), effectively decoupling zinc-mediated oligomer stabilization. This metal chelation disruption induces conformational shifts in the coil 2B domain that propagate to the N-terminal head domain, increasing its solvent accessibility by 70% as measured by hydrogen-deuterium exchange mass spectrometry [4]. These long-range structural changes prevent vimentin's interaction with: (1) molecular chaperones (HSP70, binding reduced by 88%), (2) autophagy adaptors (p62/SQSTM1, binding reduced by 75%), and (3) proteasomal targeting factors (UBE3A, binding increased 3.2-fold) [4]. Consequently, oligomers accumulate as insoluble aggregates resistant to cellular clearance mechanisms. Fluorescence resonance energy transfer biosensors confirm that Vimentin-IN-1 increases the distance between coil 2B domains in tetramers by 1.8 ± 0.2 nm, preventing the proper alignment required for filament nucleation [4] [8].

Downstream Effects on Cytoskeletal Crosstalk (Actin/Microtubule Networks)

Vimentin disruption by Vimentin-IN-1 initiates profound secondary effects on actin and microtubule networks through both mechanical and signaling crosstalk [1] [8]. Within 30 minutes, compound-treated cells exhibit: (1) 45% reduction in actin stress fiber density, (2) disorganized cortical actin networks, and (3) 3.2-fold increased actin retrograde flow rates. These changes result from mislocalization of actin-regulatory proteins (ARP2/3, formins) normally anchored by vimentin intermediate filaments. Microtubule networks show delayed but severe defects: after 4 hours, microtubule plus-end tracking protein EB1 exhibits 70% reduced comet density at cell peripheries, and microtubule reorientation in response to directional cues fails completely [8]. Mechanistically, Vimentin-IN-1 treatment disrupts vimentin's scaffolding of RhoGEFs (LARG, PDZ-RhoGEF), reducing RhoA activation by 65% and downstream ROCK-mediated actin polymerization [8]. Simultaneously, compound-induced vimentin aggregates sequester tubulin folding cofactor D (TBCD), depleting soluble α/β-tubulin heterodimers by 40% and impairing microtubule polymerization capacity. These cytoskeletal disruptions collectively reduce cell migration velocity by 92% in wound healing assays and compromise mechanical resilience, with cells showing 5.3-fold increased nuclear deformation under shear stress [1] [8].

Properties

Product Name

Vimentin-IN-1

IUPAC Name

8-chloro-4-[4-(3-chloro-5-methoxyphenyl)piperazin-1-yl]cinnoline

Molecular Formula

C19H18Cl2N4O

Molecular Weight

389.3 g/mol

InChI

InChI=1S/C19H18Cl2N4O/c1-26-15-10-13(20)9-14(11-15)24-5-7-25(8-6-24)18-12-22-23-19-16(18)3-2-4-17(19)21/h2-4,9-12H,5-8H2,1H3

InChI Key

JWIRSMDIIXNJAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N2CCN(CC2)C3=CN=NC4=C3C=CC=C4Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.